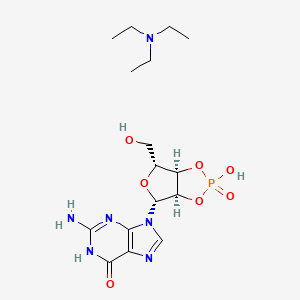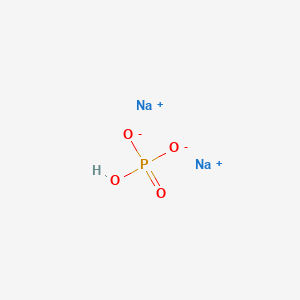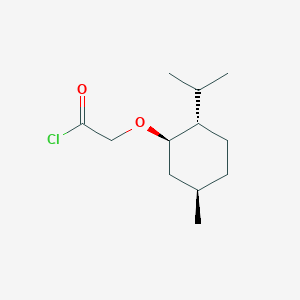![molecular formula C6H8O2 B1146788 Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel- CAS No. 109789-21-1](/img/structure/B1146788.png)
Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel- is a chemical compound with the molecular formula C7H10O2. It is a member of the furofuran family, which is a class of compounds composed of furan and its derivatives. Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel- is a colorless liquid with a sweet, fruity odor. It is soluble in many organic solvents, including ethanol, acetone, and ethyl acetate.
Scientific Research Applications
Toxicological Studies and Mechanisms of Action
Furo[2,3-b]furan derivatives have been extensively studied for their toxicological effects and mechanisms of action, particularly concerning hepatotoxicity. The metabolic activation of furan moiety, as seen in compounds like Diosbulbin B (a furanoid), has been linked to liver injury in humans and experimental animals. It has been shown that replacing the furan with a tetrahydrofuran group by chemical hydrogenation eliminates liver injury, highlighting the essential role of the furan moiety in inducing hepatotoxicities (Li et al., 2016).
Furan, a well-known hepatocarcinogen, has been studied for its cancer mode of action (MOA), which is believed to be related to chronic cytotoxicity followed by sustained regenerative proliferation. Toxicogenomic analysis has provided insights into the molecular basis of this MOA, highlighting pathways responsible for cytotoxicity and proliferation, suggesting that chronic inflammation and NFR2 activity may play critical roles in transitioning from adaptive outcomes to adverse cancer outcomes (Jackson et al., 2014).
Protective Effects Against Furan-Induced Toxicity
Studies have also explored the protective effects of compounds like Salidroside and Spirulina platensis against furan-induced liver inflammation and reproductive toxicity. Salidroside has shown potential in suppressing hepatic CYP2E1 activity and alleviating oxidative stress and endoplasmic reticulum stress induced by furan, suggesting its potential mechanism in alleviating liver inflammation (Yuan et al., 2021). Similarly, Spirulina platensis has demonstrated significant protective effects against furan's reprotoxic impacts, suggesting its potential as a therapeutic agent against such toxicities (Abd El-Hakim et al., 2018).
Epigenetic and Molecular Mechanisms
The epigenetic effects of furan exposure have been investigated, revealing sustained changes in histone lysine acetylation that may be related to furan-induced adverse effects, including liver tumorigenicity. These epigenetic alterations suggest a mechanism by which furan exposure leads to the disruption of cell homeostasis and contributes to carcinogenesis (de Conti et al., 2015).
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel- involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a furan ring, reduction of the double bond, and cyclization to form the final product.", "Starting Materials": [ "2,3-dihydrofuran", "2-bromo-3-methylbut-2-ene", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 2,3-dihydrofuran is reacted with 2-bromo-3-methylbut-2-ene in the presence of sodium borohydride to form the intermediate 2,3-dihydro-2-(3-methylbut-2-enyl)furan.", "Step 2: The intermediate is then treated with acetic acid and sodium hydroxide to reduce the double bond and form the intermediate 2,3-dihydro-2-(3-methylbutyl)furan.", "Step 3: The intermediate is cyclized using methanol and hydrochloric acid to form the final product, Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel-.", "Step 4: The product is purified by recrystallization from methanol and washed with water and sodium chloride." ] } | |
| 109789-21-1 | |
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(3aS,6aR)-2,3,3a,6a-tetrahydrofuro[2,3-b]furan |
InChI |
InChI=1S/C6H8O2/c1-3-7-6-5(1)2-4-8-6/h1,3,5-6H,2,4H2/t5-,6+/m1/s1 |
InChI Key |
YJHXIHVWEGRVLQ-RITPCOANSA-N |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1C=CO2 |
SMILES |
C1COC2C1C=CO2 |
Canonical SMILES |
C1COC2C1C=CO2 |
synonyms |
(3aR,6aS)-rel-2,3,3a,6a-Tetrahydro-furo[2,3-b]furan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE](/img/structure/B1146709.png)


![(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate](/img/structure/B1146715.png)

